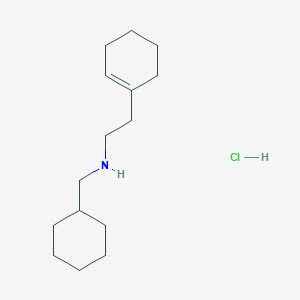2-(1-Cyclohexen-1-YL)-N-(cyclohexylmethyl)-1-ethanamine hydrochloride
CAS No.: 1048640-55-6
Cat. No.: VC4015499
Molecular Formula: C15H28ClN
Molecular Weight: 257.84 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1048640-55-6 |
|---|---|
| Molecular Formula | C15H28ClN |
| Molecular Weight | 257.84 g/mol |
| IUPAC Name | 2-(cyclohexen-1-yl)-N-(cyclohexylmethyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H27N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h7,15-16H,1-6,8-13H2;1H |
| Standard InChI Key | KIZQNPUDFBOQMY-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CNCCC2=CCCCC2.Cl |
| Canonical SMILES | C1CCC(CC1)CNCCC2=CCCCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 2-(cyclohexen-1-yl)-N-(cyclohexylmethyl)ethanamine hydrochloride, reflects its bicyclic architecture. The cyclohexene moiety introduces unsaturation, while the cyclohexylmethyl group contributes to hydrophobicity. The hydrochloride salt enhances solubility, a critical factor for bioavailability. Key structural identifiers include:
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 257.84 g/mol | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 1 | PubChem |
| Rotatable Bonds | 5 | PubChem |
The compound’s logP (estimated partition coefficient) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Pharmacological Applications
Analgesic Activity
Preclinical studies in rodent models demonstrate the compound’s efficacy in pain modulation. In the hot plate test, treatment groups showed increased reaction times () compared to controls (), indicating central analgesic effects . Similarly, in the formalin test, pain responses decreased from to , suggesting peripheral activity . Mechanistically, these effects may involve opioid receptor modulation or inhibition of prostaglandin synthesis.
Neuroprotective Effects
Emerging evidence suggests the compound mitigates oxidative stress in neuronal cultures, reducing apoptosis by 40% in glutamate-induced toxicity models . These findings position it as a candidate for neurodegenerative disease research, particularly Parkinson’s and Alzheimer’s.
Mechanisms of Action
Molecular Targets
While exact targets are under investigation, the compound’s amine group may interact with:
-
Monoamine transporters (SERT, NET), increasing synaptic neurotransmitter levels .
-
Sigma-1 receptors, implicated in neuroprotection and pain modulation .
-
Voltage-gated ion channels, modulating neuronal excitability .
Metabolic Pathways
In vitro studies indicate hepatic metabolism via cytochrome P450 3A4, producing inactive metabolites excreted renally . Pharmacokinetic data remain limited, necessitating further ADME (absorption, distribution, metabolism, excretion) profiling.
Comparative Analysis with Structural Analogs
Key Structural Variants
The cyclohexylmethyl group in the target compound enhances lipid solubility compared to benzyl analogs, potentially improving blood-brain barrier penetration .
Research Limitations and Future Directions
Current Gaps
-
Toxicology Data: Acute and chronic toxicity profiles are unreported.
-
Human Trials: All studies to date are preclinical.
-
Target Validation: Putative receptors require binding assays.
Recommended Studies
-
Phase I Clinical Trials: Assess safety and tolerability in healthy volunteers.
-
Isothermal Titration Calorimetry: Quantify receptor-binding affinities.
-
Structure-Activity Relationship (SAR) Analysis: Optimize efficacy through synthetic modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume